molecular formula C27H31N3O4S B298112 N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)benzenesulfonamide

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)benzenesulfonamide

Cat. No. B298112
M. Wt: 493.6 g/mol
InChI Key: GEKRHFNBFGNWGJ-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BBS-2 and is a sulfonamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

BBS-2 has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. BBS-2 has been found to inhibit the growth of breast cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, BBS-2 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.

Mechanism of Action

The exact mechanism of action of BBS-2 is not fully understood, but it is believed to act as a histone deacetylase inhibitor. Histone deacetylases are enzymes that play a role in the regulation of gene expression, and inhibition of these enzymes can lead to changes in gene expression that may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
BBS-2 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, BBS-2 has been found to have anti-inflammatory effects. It has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

BBS-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Additionally, it has been found to have low toxicity in vitro. However, there are also limitations to its use in lab experiments. BBS-2 is not water-soluble, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on BBS-2. One area of interest is the development of BBS-2 analogs that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of BBS-2 and its potential use in the treatment of various diseases. Finally, more studies are needed to determine the safety and efficacy of BBS-2 in vivo, as most of the current research has been done in vitro.

Synthesis Methods

The synthesis of BBS-2 involves a multi-step process that begins with the reaction of 4-butoxybenzaldehyde with hydrazine hydrate to form 2-(4-butoxybenzylidene)hydrazine. This intermediate is then reacted with ethyl oxalyl chloride to form N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-4-butoxybenzenesulfonamide. Finally, this compound is reacted with 3,5-dimethylaniline to form N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)benzenesulfonamide (BBS-2).

properties

Product Name

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)benzenesulfonamide

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H31N3O4S/c1-4-5-15-34-25-13-11-23(12-14-25)19-28-29-27(31)20-30(24-17-21(2)16-22(3)18-24)35(32,33)26-9-7-6-8-10-26/h6-14,16-19H,4-5,15,20H2,1-3H3,(H,29,31)/b28-19+

InChI Key

GEKRHFNBFGNWGJ-TURZUDJPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3

SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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